3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid
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Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is a compound with a complex structure that includes a benzodioxepin ring and a methylcarbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol involves several stepsThe methylcarbamic acid group can be introduced through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-one.
Reduction: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65989-98-2 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O3.C2H5NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;1-3-2(4)5/h1,3-4,10H,2,5-6H2;3H,1H3,(H,4,5) |
InChI Key |
RRITXMWHOONWGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.C1COC2=CC=CC(=C2OC1)O |
Origin of Product |
United States |
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